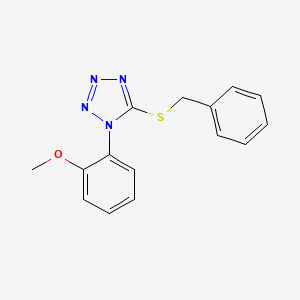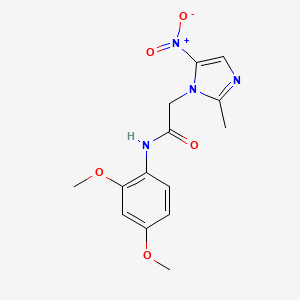![molecular formula C19H20N2O3 B5768264 N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B5768264.png)
N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide, commonly known as NBFI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBFI belongs to the indole family of compounds and is structurally similar to serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Mechanism of Action
The mechanism of action of NBFI is not fully understood. However, it has been suggested that NBFI acts as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. By increasing the levels of serotonin, NBFI may have anti-depressant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that NBFI has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. NBFI has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, NBFI has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using NBFI in lab experiments is its high selectivity and specificity. NBFI has been shown to selectively target serotonin reuptake, making it a valuable tool for studying the role of serotonin in various biological processes. However, one of the limitations of using NBFI is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on NBFI. One area of research is the development of more efficient synthesis methods for NBFI. Another area of research is the investigation of NBFI's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of NBFI and its potential therapeutic applications in various scientific research fields.
Conclusion
In conclusion, NBFI is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBFI exhibits anti-inflammatory, anti-cancer, and anti-depressant properties and has been studied for its potential as a treatment for neurodegenerative diseases. While NBFI has advantages in lab experiments due to its high selectivity and specificity, its low solubility in water may limit its use in certain experiments. Future research on NBFI should focus on the development of more efficient synthesis methods and the investigation of its potential therapeutic applications.
Synthesis Methods
NBFI can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process begins with the reaction of 2-furoic acid with tert-butylamine to form N-tert-butyl-2-furoamide. This intermediate is then reacted with indole-3-acetic acid to form N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide. The final product is obtained by purification using column chromatography.
Scientific Research Applications
NBFI has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-depressant properties. NBFI has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-tert-butyl-2-[3-(furan-2-carbonyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,3)20-17(22)12-21-11-14(13-7-4-5-8-15(13)21)18(23)16-9-6-10-24-16/h4-11H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZFVCSIQHKYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768198.png)
![N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5768202.png)

![methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5768223.png)

![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5768250.png)
![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)

![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)

![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)

![methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5768296.png)
![2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5768304.png)